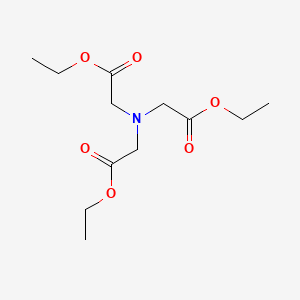![molecular formula C13H13Cl2NO2 B2556425 2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid CAS No. 2287261-35-0](/img/structure/B2556425.png)
2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid, also known as diclofenac , is a non-steroidal anti-inflammatory drug (NSAID). It is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Diclofenac primarily targets the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain .
Synthesis Analysis
Diclofenac can be synthesized through various methods, including esterification, amidation, and cyclization reactions. One common approach involves the reaction of 2,6-dichloroaniline with 2-chlorobenzoyl chloride, followed by hydrolysis to yield diclofenac .
Molecular Structure Analysis
The molecular formula of diclofenac is C₁₄H₁₁Cl₂NO₂ , with a molecular weight of approximately 296.149 g/mol . Its chemical structure consists of a benzene ring with an amino group and a carboxylic acid group attached to it. The dichlorophenyl moiety contributes to its anti-inflammatory activity .
Chemical Reactions Analysis
Diclofenac undergoes various chemical reactions, including hydrolysis, esterification, and conjugation. Notably, it can be metabolized in the liver to form several metabolites, such as 4’-hydroxydiclofenac and 5-hydroxydiclofenac. These metabolites play a role in its pharmacological effects and elimination .
Properties
IUPAC Name |
2-amino-2-[3-(2,6-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO2/c14-7-2-1-3-8(15)9(7)12-4-13(5-12,6-12)10(16)11(17)18/h1-3,10H,4-6,16H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQCFVAJAPADMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)N)C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2556346.png)

![2-[(2,4-dimethylbenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2556349.png)
![2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2556350.png)

![(E)-3-methyl-8-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2556352.png)


![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)


![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2556364.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)
